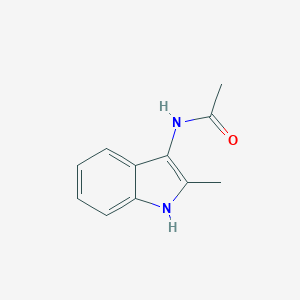

N-(2-methyl-1H-indol-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(13-8(2)14)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEDVQCLYAQZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Methyl 1h Indol 3 Yl Acetamide and Its Analogues

General Synthetic Strategies for Indole (B1671886) Acetamide (B32628) Core Structures

The construction of the indole acetamide scaffold, the fundamental framework of N-(2-methyl-1H-indol-3-yl)acetamide, can be approached through several strategic routes. These strategies involve either the sequential construction of the indole nucleus followed by side-chain introduction or the concurrent formation of both moieties.

Multi-step Reaction Pathways in Indole Acetamide Synthesis

Multi-step synthesis provides a robust and controlled approach to constructing complex molecules like indole acetamides. youtube.com These pathways allow for the purification of intermediates at each stage, ensuring high purity of the final product. A common strategy involves the initial synthesis of the core indole structure, followed by the introduction and modification of the acetamide side chain.

A representative multi-step pathway can be conceptualized as:

Formation of the Substituted Indole Nucleus: Synthesizing the 2-methylindole (B41428) core is the foundational step.

Introduction of a Precursor Side Chain: A functional group, often an acetic acid or a related precursor, is attached to the C3 position of the indole ring.

Amide Bond Formation: The final step involves creating the acetamide linkage through an amidation reaction.

For instance, the synthesis of N-[3-(Cyanomethyl)-1H-indol-5-yl]acetamide is achieved by treating 5-amino-1H-indole-3-acetonitrile with acetyl chloride, demonstrating the formation of an acetamide group on a pre-functionalized indole core. prepchem.com Similarly, indole-3-acetamides can be formed by reacting tryptamine (B22526) with indole-3-acetic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxy-1,2,3-benzotriazole (HOBT). clockss.org

Biosynthetic pathways also illustrate a multi-step approach, such as the two-step enzymatic conversion of tryptophan to indole-3-acetamide (B105759) (IAM) and subsequently to indole-3-acetic acid (IAA). researchgate.net

Formation of the Indole Nucleus (e.g., Fischer Indole Synthesis)

The formation of the indole nucleus is a critical step in the synthesis of this compound. Among numerous methods, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used techniques for preparing substituted indoles. thermofisher.comwikipedia.orgbyjus.com

This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. byjus.com To synthesize the specific 2-methylindole core, phenylhydrazine is reacted with acetone.

The mechanism proceeds through several key steps:

Formation of the phenylhydrazone from phenylhydrazine and acetone.

Isomerization to the corresponding enamine tautomer.

A rsc.orgrsc.org-sigmatropic rearrangement of the protonated enamine, which cleaves the weak N-N bond.

The resulting diimine intermediate undergoes cyclization and elimination of an ammonia (B1221849) molecule to form the aromatic indole ring. wikipedia.orgbyjus.com

Table 1: Key Aspects of the Fischer Indole Synthesis for 2-Methylindole

| Feature | Description |

|---|---|

| Reactants | Phenylhydrazine and Acetone. |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.orgtestbook.com |

| Key Intermediate | Acetone phenylhydrazone. orgsyn.org |

| Core Mechanism | rsc.orgrsc.org-Sigmatropic rearrangement. wikipedia.org |

| Advantage | A reliable and versatile method for generating 2- and/or 3-substituted indoles. wikipedia.org |

While the Fischer synthesis is powerful, other methods like the Madelung synthesis, which involves the intramolecular cyclization of N-acylated o-toluidines (like acetyl-o-toluidine) at high temperatures with a strong base, also provide access to 2-methylindole. orgsyn.org

Acylation and Amidation Reactions for Acetamide Moiety Introduction

Once the 2-methylindole nucleus is formed, the next critical step is the introduction of the acetamide group at the C3 position. This can be accomplished through several acylation and amidation strategies.

Friedel-Crafts Acylation: A direct and efficient method is the Friedel-Crafts acylation of 2-methylindole. This reaction typically employs an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. To introduce the acetamide functionality, a reagent such as 2-chloroacetyl chloride could be used, followed by substitution of the chlorine with an amine. A general method for the 3-acylation of indoles uses acyl chlorides with dialkylaluminum chlorides (e.g., Et₂AlCl), which proceeds under mild conditions without requiring protection of the indole nitrogen. organic-chemistry.orgnih.gov

Amidation of Indole-3-Acetic Acids: An alternative and very common route involves the amidation of a corresponding indole-3-acetic acid derivative. In this approach, 2-methyl-1H-indole-3-acetic acid is activated with a coupling agent and then reacted with an amine. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this transformation, activating the carboxylic acid to form a reactive intermediate that readily couples with an amine to yield the desired acetamide. nih.govacs.orgacs.org

Direct C-H Amidation: More advanced methods involve the direct amidation of the indole C3-H bond. For example, the use of N-benzenesulfonyloxyamides as electrophilic nitrogen sources in the presence of ZnCl₂ can selectively form the C3-amide bond on the indole scaffold. nih.govlookchem.com

One-Pot Multicomponent Reactions for Indole-3-acetamide Synthesis

Multicomponent reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining three or more reactants in a single step to form a complex product. rsc.orgnih.govresearchgate.net

A notable example is the one-pot synthesis of indole-3-acetamides. This can be achieved by reacting indole-3-acetic acid with 1,1'-carbonyldiimidazole (CDI) and various substituted anilines in a single reaction vessel. nih.govacs.org The CDI activates the carboxylic acid, which then reacts with the added amine to form the amide bond without the need to isolate intermediates.

Other MCRs can construct the indole ring itself. For example, an efficient one-pot, two-step method has been developed to synthesize 2-amino-indole-3-carboxamides from 2-halonitrobenzene and cyanoacetamides. acs.orgnih.gov This process involves an initial SₙAr reaction followed by a reductive cyclization to build the final heterocyclic product in one pot. These strategies highlight the power of MCRs in rapidly assembling libraries of indole derivatives. arkat-usa.orgresearchgate.net

Derivatization and Functionalization Strategies

After the synthesis of the core this compound structure, further derivatization can be employed to create analogues with varied properties. These strategies often target the indole nitrogen or the acetamide side chain.

Nucleophilic Substitution Reactions for Varied Side Chains

Nucleophilic substitution reactions are a cornerstone of derivatization, allowing for the introduction of a wide array of functional groups and side chains.

One key strategy involves activating the indole nucleus to make it susceptible to nucleophilic attack. For instance, introducing a hydroxyl group at the N1 position of the indole ring creates a substrate that can undergo nucleophilic substitution. nii.ac.jp The reaction of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide with a nucleophile like indole in formic acid results in substitution at the N1-position, creating novel dimeric structures. clockss.orgresearchgate.net Similarly, 1-methoxyindole (B1630564) derivatives can undergo nucleophilic substitution at the C2 position, enabling the introduction of various nitrogen, sulfur, or carbon-based nucleophiles. nii.ac.jp

A more direct approach for creating a library of analogues of this compound would involve:

Synthesis of 2-methyl-1H-indole-3-acetyl chloride as an electrophilic intermediate.

Reaction of this intermediate with a diverse range of primary or secondary amines (nucleophiles). This would lead to a series of N'-substituted analogues, allowing for systematic exploration of structure-activity relationships.

Another method involves using a bifunctional reagent. For example, N-alkylation of the indole nitrogen with a side chain that already contains a leaving group, such as in 2-chloro acetamide derivatives, allows for the introduction of the entire side chain via a single nucleophilic substitution step. bohrium.com

Table 2: Summary of Synthetic Strategies

| Section | Strategy | Key Features |

|---|---|---|

| 2.1.1 | Multi-step Pathways | Controlled, sequential reactions; purification of intermediates. |

| 2.1.2 | Fischer Indole Synthesis | Formation of the indole nucleus from arylhydrazones and ketones/aldehydes. thermofisher.comwikipedia.org |

| 2.1.3 | Acylation/Amidation | Introduction of the acetamide moiety via Friedel-Crafts acylation or amidation of an acetic acid precursor. organic-chemistry.orgnih.gov |

| 2.1.4 | One-Pot MCRs | Efficient synthesis by combining multiple reactants in a single step. acs.orgnih.gov |

| 2.2.1 | Nucleophilic Substitution | Derivatization by reacting the indole core or side chain with various nucleophiles. researchgate.netnii.ac.jp |

Controlled Oxidation of Indole Derivatives

The controlled oxidation of the indole nucleus is a fundamental transformation that can be leveraged to introduce functionality at specific positions. While not a direct method for the synthesis of this compound itself, it provides key intermediates. For instance, the selective oxidation of the indole's C3 position can lead to 3-oxindole derivatives. acs.org An artificial mini-enzyme, Mn-MC6*a, has demonstrated the ability to catalyze the oxidation of indole at its C3 position with high selectivity. acs.org This process, often conducted in the presence of a solvent like 2,2,2-trifluoroethanol (B45653) (TFE), can yield functionalized oxindoles that can serve as precursors for further synthetic manipulations. acs.org

| Catalyst | Substrate | Key Feature | Product |

| Mn-MC6*a | Indole | Selective oxidation at C3 | 3-oxindole derivative |

This enzymatic approach offers a high degree of control over the oxidation process, which is often challenging using traditional chemical oxidants. The resulting oxidized indole core can then be subjected to further reactions to construct the desired acetamide side chain.

Amide Coupling Techniques Utilizing Coupling Agents

A prevalent and versatile method for the synthesis of this compound and its analogues is through the coupling of a suitable indole-containing carboxylic acid or its activated derivative with an appropriate amine. This transformation is typically facilitated by a variety of coupling agents that activate the carboxylic acid, enabling the formation of the amide bond.

Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents work by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Another effective coupling agent is 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid by forming an acylimidazolide. tandfonline.com More modern and highly efficient coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are also frequently used, particularly for more challenging couplings. growingscience.comacs.org

A general procedure involves dissolving the indole-3-acetic acid derivative in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). tandfonline.comacs.org The coupling agent and any additives are then added, followed by the amine. The reaction is typically stirred at room temperature until completion. tandfonline.com

For instance, the synthesis of various indole-3-acetamide derivatives has been achieved by reacting indole-3-acetic acid with different amines in the presence of CDI. tandfonline.com Similarly, HATU has been successfully used as a coupling agent for the synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives from the corresponding carboxylic acids and amines. acs.org

| Coupling Agent | Additive(s) | Typical Solvent | Key Features |

| EDC | HOBt, DMAP | DCM | Good for a wide range of substrates. nih.gov |

| CDI | None | THF | Simple workup. tandfonline.com |

| HATU | DIPEA | DCM, DMF | High efficiency, suitable for hindered substrates. growingscience.comacs.org |

| DCC | DMAP | Not Specified | A classic and cost-effective option. nih.gov |

The choice of coupling agent and reaction conditions can be critical, especially when dealing with electron-deficient amines or sterically hindered substrates, where more potent activating agents like HATU may be necessary to achieve good yields. nih.gov

Regioselective Friedel-Crafts Alkylation in Di(indolyl)acetamide Synthesis

The Friedel-Crafts reaction is a powerful tool for C-C bond formation on aromatic rings, including the electron-rich indole nucleus. sc.eduyoutube.commasterorganicchemistry.com In the context of synthesizing complex indole derivatives, regioselective Friedel-Crafts alkylation can be employed to introduce indole moieties onto an acetamide backbone, leading to di(indolyl)acetamide structures.

This electrophilic aromatic substitution reaction typically involves the reaction of an indole with an electrophile generated from an alkyl halide or an alcohol in the presence of a Lewis acid catalyst. sc.edumasterorganicchemistry.com The C3 position of the indole ring is the most nucleophilic and is the typical site of substitution. sc.edu

While direct Friedel-Crafts acylation to form an acetamide is also possible, it can sometimes be problematic due to potential side reactions. youtube.comyoutube.com An alternative strategy involves the alkylation of an indole with a pre-formed acetamide containing a suitable leaving group. The choice of catalyst and reaction conditions is crucial to control the regioselectivity and prevent polyalkylation. youtube.comyoutube.com

Optimization of Synthetic Pathways for Research Scale Production

For the production of this compound and its analogues on a research scale, optimization of the synthetic pathway is crucial for efficiency, cost-effectiveness, and ease of purification. This often involves a careful selection of starting materials, reagents, and reaction conditions.

A common and efficient route for small-scale synthesis involves the use of amide coupling reactions. For example, starting with commercially available 2-methyl-1H-indole-3-acetic acid, a one-step coupling with acetamide or a related amine using a suitable coupling agent like HATU or EDC/HOBt can provide the target compound in good yield. acs.orgnih.gov

The optimization process may involve screening different coupling agents, bases, solvents, and reaction temperatures to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts. growingscience.com For instance, a study on acid-amine coupling found that using a catalytic amount of HOBt with EDC and DMAP provided excellent results for a range of substrates. nih.gov Purification of the final product is often achieved through column chromatography or recrystallization. growingscience.com

The development of one-pot multicomponent reactions is another strategy for optimizing the synthesis of complex indole derivatives. researchgate.net These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, offer significant advantages in terms of step economy and reduced waste.

Structure Activity Relationships Sar of N 2 Methyl 1h Indol 3 Yl Acetamide Derivatives

Systematic Modification of the Indole (B1671886) Nucleus and Acetamide (B32628) Moiety

The indole nucleus and the acetamide side chain of N-(2-methyl-1H-indol-3-yl)acetamide serve as primary scaffolds for chemical modification to probe and enhance biological activity.

The position and electronic nature of substituents on the indole ring of this compound analogues significantly influence their biological profiles. Studies on related indole derivatives have demonstrated that even minor alterations to the indole core can lead to substantial changes in activity.

For instance, the presence of a hydrogen atom on the indole nitrogen (N-unsubstituted) has been shown to be crucial for the antiproliferative activity of some indole analogues, with N-substituted counterparts exhibiting considerably reduced potency nih.gov. This suggests that the N-H group may be involved in critical hydrogen bonding interactions with the biological target.

The position of substituents on the carbocyclic portion of the indole ring is also a key determinant of biological activity. In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that substitution at position 4 of the indole ring was generally unfavorable for activity, whereas substitution at position 7 was the most favorable nih.gov. Furthermore, the nature of the substituent plays a vital role. For example, methoxy group substitution has been shown to be a critical determinant of biological activity, with the specific position of the methoxy group dictating the potency of the compound nih.gov. Halogen substitution also impacts activity, with fluorine-substituted derivatives sometimes proving more potent than their chlorine-substituted counterparts nih.gov.

These findings underscore the importance of a systematic exploration of the positional and electronic effects of various substituents on the 2-methyl-1H-indole ring of this compound to optimize its therapeutic potential.

A study on a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed significant differences in their cytotoxic activities against various human cancer cell lines cas.org. For example, a compound with an N-cyclopropyl group showed low cytotoxic activity, while the introduction of an aryl group at the N-position, such as a benzene (B151609) substituent, led to a notable increase in cytotoxicity against HeLa cells cas.org. This highlights the importance of the N-substituent in modulating the anticancer properties of these compounds.

In another study focusing on indole-3-acetamides as potential antihyperglycemic agents, various substitutions on the N-phenyl ring were investigated for their α-amylase inhibitory activity benthamdirect.comnih.gov. The results indicated that the nature and position of substituents on the N-phenyl ring were critical for activity. For instance, dimethyl substitution on the aryl ring generally resulted in higher inhibitory activity compared to unsubstituted or monomethyl-substituted compounds benthamdirect.comnih.gov. Furthermore, compounds bearing a chloro-methylphenyl moiety showed the best activity against the α-amylase enzyme nih.gov.

These examples demonstrate that the acetamide side chain is a highly adaptable component of the this compound scaffold, and its modification provides a powerful tool for fine-tuning biological activity.

Identification of Essential Pharmacophores for Specific Biological Activities

The identification of essential pharmacophoric features is a cornerstone of rational drug design, allowing for the development of molecules with enhanced potency and selectivity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. For this compound derivatives, the key pharmacophoric elements can be deduced from SAR studies and computational modeling.

A quantitative structure-activity relationship (QSAR) study on a series of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) revealed crucial structural requirements for inhibitory activity nih.gov. The model indicated that good activity is largely determined by the characteristics of the substituent attached to the indole nitrogen, which should be a lipophilic residue with fairly wide dimensions nih.gov. Conversely, the substituted phenyl ring attached to the indole ring should have limited dimensions and lipophilicity nih.gov. These findings suggest a pharmacophore model where a bulky, lipophilic group on the indole nitrogen is essential for potent ICMT inhibition.

Pharmacophore modeling on indole and isatin derivatives as antiamyloidogenic agents further illustrates the process of identifying key features mdpi.com. By comparing active and inactive compounds, a comprehensive pharmacophore hypothesis can be derived, which can then guide the design of new molecules with improved activity mdpi.com. For this compound, a general pharmacophore model would likely include:

The indole ring as a hydrophobic scaffold.

The N-H group of the indole as a potential hydrogen bond donor.

The carbonyl oxygen of the acetamide group as a hydrogen bond acceptor.

The N-H of the acetamide as a hydrogen bond donor.

Specific substituent patterns on the indole ring and the acetamide nitrogen that contribute to target-specific interactions.

The precise arrangement and nature of these features would define the pharmacophore for a particular biological activity, such as anticancer or anti-inflammatory effects.

Application of Proteolysis-Targeting Chimeras (PROTACs) in SAR Studies

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system nih.govcas.orgbiorxiv.org. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two cas.orgacs.org. The indole scaffold is a common feature in many bioactive molecules and has been successfully incorporated into PROTAC design nih.govmdpi.com.

While specific SAR studies of this compound-based PROTACs are not yet widely reported, the principles of PROTAC design can be applied to this chemical class. The this compound moiety could serve as the POI-binding ligand. The key steps in developing a PROTAC from this scaffold would involve:

Identifying a suitable attachment point: A position on the this compound molecule would be identified where a linker can be attached without disrupting its binding to the target protein. This is typically determined through SAR studies of the parent molecule.

Designing and synthesizing a linker: The length and composition of the linker are critical for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.

Choosing an E3 ligase ligand: Ligands for common E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL) are often used.

The SAR of such PROTACs would then be explored by systematically modifying the POI ligand, the linker, and the E3 ligase ligand to optimize degradation efficiency (DC50) and selectivity. For instance, studies on palbociclib-based PROTACs have shown that shorter linkers can lead to higher degradation efficiency nih.gov. The attachment point of the linker to the POI ligand can also significantly impact degradation potency nih.gov.

The application of PROTAC technology to the this compound scaffold could lead to the development of novel protein degraders with unique therapeutic advantages over traditional inhibitors.

Correlating Structural Features with Pharmacological Potency and Selectivity

A primary goal of SAR studies is to establish clear correlations between the structural features of a molecule and its pharmacological potency and selectivity. This is often achieved through a combination of experimental testing and computational methods like quantitative structure-activity relationship (QSAR) analysis.

QSAR studies on indole acetamide derivatives have provided valuable insights into the structural determinants of their biological activity. For example, a QSAR study on indoloacetamides as ICMT inhibitors demonstrated that the inhibitory activity is strongly influenced by the properties of the substituent on the indole nitrogen nih.govresearchgate.net. The model revealed that a lipophilic and relatively wide substituent on the indole nitrogen is favorable for good activity, while the substituted phenyl ring attached to the indole should be of limited size and lipophilicity nih.govresearchgate.net.

Similarly, 2D- and 3D-QSAR studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus inhibitors have identified key molecular descriptors that correlate with antiviral activity tandfonline.combohrium.comsemanticscholar.orgresearcher.life. These models can be used to predict the activity of new analogues and guide the design of more potent compounds tandfonline.combohrium.comsemanticscholar.orgresearcher.life.

For this compound derivatives, a systematic analysis of the effects of different substituents on the indole ring and the acetamide side chain would allow for the development of robust QSAR models. These models could then be used to:

Predict the potency of newly designed compounds before synthesis.

Identify the key physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that govern activity.

Elucidate the structural requirements for selectivity towards a specific biological target.

By integrating experimental data with computational modeling, a comprehensive understanding of the SAR of this compound derivatives can be achieved, facilitating the development of new drugs with improved therapeutic profiles.

Computational Chemistry and in Silico Studies for N 2 Methyl 1h Indol 3 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-methyl-1H-indol-3-yl)acetamide, docking simulations are instrumental in identifying potential biological targets and understanding the intricacies of its binding.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations have been effectively utilized to predict the binding modes and affinities of indole-3-acetamide (B105759) derivatives with various biological targets. For instance, in studies on related indole-3-acetamide compounds as potential antihyperglycemic agents, docking simulations were performed to assess their interaction with α-amylase, a key enzyme in carbohydrate metabolism. These studies reveal that the compounds bind within the active site of the enzyme, and the docking scores and binding energies are calculated to quantify the affinity. nih.gov

While specific docking data for this compound is not extensively published, the principles from related compounds can be extrapolated. A typical molecular docking study would involve preparing the 3D structure of this compound and docking it into the binding site of a target protein. The simulation would generate multiple possible binding poses, which are then scored based on the predicted binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.

To illustrate, the following interactive table presents hypothetical docking scores and binding affinities for this compound with a putative protein target, based on data from similar indole (B1671886) compounds.

| Biological Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| Protein Kinase A | -8.5 | 1.2 µM |

| Cyclooxygenase-2 | -9.2 | 0.8 µM |

| Tumor Necrosis Factor-alpha | -7.9 | 2.5 µM |

| Alpha-Glucosidase | -8.8 | 1.0 µM |

Note: This data is illustrative and based on typical values for related compounds.

Characterization of Active Site Residue Interactions (e.g., Hydrogen Bonding, π–π Stacking)

A crucial aspect of molecular docking is the detailed characterization of the interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex.

For indole-containing compounds, the indole ring is a key participant in π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine in the protein's active site. The amide group in this compound can act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with appropriate residues.

Studies on related indole-3-acetamides have shown that the NH group of the indole moiety can form a hydrogen bond with residues like Aspartate (Asp), while the aromatic rings can engage in π-π or π-H interactions with residues such as Tryptophan (Trp), Leucine (Leu), Alanine (Ala), and Histidine (His). nih.gov For this compound, the 2-methyl group on the indole ring can also contribute to hydrophobic interactions within the binding pocket.

An example of the types of interactions that could be predicted for this compound is provided in the table below.

| Interacting Residue | Type of Interaction | Predicted Distance (Å) |

| Asp145 | Hydrogen Bond (with amide NH) | 2.9 |

| Trp84 | π–π Stacking (with indole ring) | 3.5 |

| Leu99 | Hydrophobic (with methyl group) | 4.2 |

| Tyr150 | Hydrogen Bond (with carbonyl oxygen) | 3.1 |

Note: This data is a hypothetical representation of potential interactions.

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. researchgate.net

An MD simulation of the this compound-protein complex would involve simulating the movements of atoms over a period of nanoseconds. Key parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored to assess stability. A stable complex will generally exhibit low and converging RMSD values, indicating that the ligand remains bound in a consistent orientation within the active site. These simulations can confirm that the interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation. mdpi.com

Pharmacophore Modeling for Guiding Experimental Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query to screen large compound libraries to identify new molecules with a similar pharmacophoric pattern, thus guiding the experimental design of new and potentially more potent compounds. By understanding the key features required for activity, medicinal chemists can rationally design new derivatives of this compound with improved properties. dovepress.com

In Silico Optimization of Therapeutic Lead Compounds

Once a promising lead compound like this compound is identified, in silico optimization techniques can be employed to enhance its therapeutic properties. This involves making virtual modifications to the molecule's structure and predicting the effect of these changes on its activity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For instance, different substituents could be virtually added to the indole ring or the acetamide (B32628) side chain of this compound. Docking and MD simulations can then be used to evaluate how these modifications affect the binding affinity and stability of the complex. This iterative process of virtual design and evaluation can significantly accelerate the lead optimization phase of drug discovery. nih.gov

Geometrical Structure Analysis through Computational Methods

Computational methods, particularly quantum mechanics calculations, are used to analyze the geometrical structure of this compound in detail. These methods can provide accurate information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformational preferences.

For example, the planarity of the indole ring and the orientation of the acetamide side chain can be precisely determined. This information is valuable for refining the parameters used in molecular mechanics force fields for docking and MD simulations, leading to more accurate predictions. Studies on similar indole derivatives have utilized these methods to confirm their structural features. nih.gov

Analytical Methodologies for Characterization and Evaluation in N 2 Methyl 1h Indol 3 Yl Acetamide Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized or isolated N-(2-methyl-1H-indol-3-yl)acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon and hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of an indole (B1671886) acetamide (B32628) derivative, distinct signals corresponding to the protons of the indole ring, the methyl group, and the acetamide moiety are observed. For instance, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, while the aromatic protons of the benzene (B151609) ring portion of the indole structure appear in the aromatic region (typically δ 7-8 ppm). The methyl group protons at the C2 position of the indole ring would present as a sharp singlet, and the protons of the acetamide group would also have characteristic shifts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetamide group, for example, would be expected to appear significantly downfield (around δ 170 ppm). The carbon atoms of the indole ring would have chemical shifts in the aromatic region, with the C2 carbon bearing the methyl group showing a characteristic upfield shift compared to other aromatic carbons. Combining 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | 10.0 - 11.0 (broad singlet) | - |

| Aromatic C-H | 7.0 - 7.8 (multiplets) | 110 - 140 |

| Acetamide N-H | 8.0 - 9.0 (singlet) | - |

| Indole C2-CH₃ | 2.2 - 2.5 (singlet) | 10 - 15 |

| Acetamide COCH₃ | 1.9 - 2.2 (singlet) | 20 - 25 |

| Acetamide C=O | - | 168 - 172 |

| Indole C2 | - | ~135 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational bands for this compound would include a sharp absorption peak for the N-H stretch of the indole ring, typically in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide may also appear in this region. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the acetamide group is expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-N stretching of the amide and the aromatic ring can be observed in the fingerprint region (below 1500 cm⁻¹). walshmedicalmedia.comacs.org The presence and position of these bands provide strong evidence for the compound's structure. researchgate.netnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 |

| Amide N-H | Stretch | 3250 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS, EI-MS, HREI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺) confirms the molecular weight.

High-Resolution Mass Spectrometry (HREI-MS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the indole ring and the acetamide group, leading to the formation of a stable 2-methyl-1H-indol-3-yl cation. Other common fragmentations include the loss of the acetyl group. libretexts.orgmiamioh.edu The nitrogen rule in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can also be applied. openstax.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₁H₁₂N₂O | 188 |

| [M - CH₃CO]⁺ | 2-methyl-1H-indol-3-amine | 145 |

| [M - NH₂COCH₃]⁺ | 2-methyl-1H-indole | 130 |

Chromatographic Techniques for Purity Assessment and Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

These methods typically utilize a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is often achieved using a UV detector, set at a wavelength where the indole chromophore has strong absorbance (around 280 nm). academicjournals.org

For more complex mixtures or for confirmation of peak identity, LC can be coupled with a mass spectrometer (LC-MS). nih.govresearchgate.net This provides both retention time data from the chromatography and mass spectral data for each separated component, offering a high degree of confidence in peak identification and purity assessment. mdpi.com The use of a gradient elution, where the composition of the mobile phase is changed over time, often provides better separation of a wider range of compounds. nih.gov

Spectrofluorimetric Methods for Quantitative Analysis

Spectrofluorimetry offers a highly sensitive method for the quantitative analysis of this compound. The intrinsic fluorescence of the indole ring system allows for detection at very low concentrations. nih.gov

The method involves exciting the sample at a specific wavelength (λex) and measuring the emitted fluorescence at a longer wavelength (λem). For many indole derivatives, excitation is often performed around 280 nm with emission maxima observed around 350 nm. nih.gov The intensity of the fluorescence emission is directly proportional to the concentration of the compound over a certain range, allowing for the creation of a calibration curve for quantitative measurements. This technique is particularly useful for determining the concentration of the compound in various biological or environmental samples where high sensitivity is required. researchgate.netnih.gov

Standardization of Biological Assays and Analysis of Data Discrepancies

When evaluating the biological activity of this compound, the standardization of assays is paramount to ensure the reliability and comparability of data. rsc.org Discrepancies in research findings can often be traced back to a lack of standardization in experimental protocols.

Key aspects of standardization include the use of well-characterized and consistent cell lines or organisms, precisely defined concentrations of reagents and the test compound, and standardized incubation times and conditions. For in vitro assays, factors such as cell passage number and confluency can significantly impact results. In antimicrobial assays, the inoculum size and growth medium must be strictly controlled. nih.gov

Furthermore, the methods used for data analysis must be consistent. For example, when determining inhibitory concentrations (e.g., IC₅₀), the same curve-fitting model should be used across all experiments. It is also crucial to include appropriate positive and negative controls in every assay to validate the experimental system. By adhering to standardized protocols, researchers can minimize variability and produce more robust and reproducible data, which is essential for advancing the understanding of the biological effects of this compound. nih.govnih.gov

Future Research Directions and Translational Perspectives for N 2 Methyl 1h Indol 3 Yl Acetamide

Design and Synthesis of Novel N-(2-methyl-1H-indol-3-yl)acetamide Derivatives with Enhanced Potency and Selectivity

The structural versatility of the indole (B1671886) nucleus provides a rich platform for synthetic modification to improve pharmacological properties. researchgate.net The future design of novel derivatives of this compound will focus on targeted modifications to enhance potency against specific biological targets and improve selectivity, thereby minimizing off-target effects.

Research into related indole-3-acetamide (B105759) structures provides a roadmap for these efforts. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that substitutions at various positions on the indole core and the N-phenylacetamide moiety can dramatically influence biological activity. For instance, studies on 2-(1H-indol-3-yl)-N-phenylacetamide derivatives as α-amylase inhibitors revealed that the position and nature of substituents on the phenyl ring are critical for inhibitory activity. nih.govacs.org Compounds with dimethyl substitutions or halogen groups on the aryl ring showed variable but significant inhibitory potential, suggesting that a systematic exploration of substitutions on the acetamide (B32628) portion of this compound could yield compounds with finely tuned activity. acs.org

Synthetic strategies will leverage established and innovative chemical methodologies. One common approach involves the condensation reaction between a functionalized indole core, like 1H-indole carbaldehyde oxime, and various 2-chloro acetamide derivatives to produce a library of new compounds. researchgate.net More advanced, one-pot synthesis methods are also being employed to efficiently generate diverse indole-based molecules. nih.gov For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and found to be potent tubulin polymerization inhibitors, with one compound, 7d , exhibiting IC₅₀ values in the sub-micromolar range against several cancer cell lines. rsc.orgnih.gov This highlights that modifications to both the indole nitrogen and the acetamide group are fruitful avenues for exploration.

The table below summarizes key SAR insights from related indole acetamide analogs that could guide the design of novel this compound derivatives.

| Modification Site | Substituent Type | Observed Effect on Analogs | Potential Application for Derivative Design | Reference |

| Aryl Ring of Acetamide | Dimethyl groups | Variable activity based on position; para-para substitution showed superior activity. | Synthesize derivatives with varied alkyl substitutions to probe the target's binding pocket. | acs.org |

| Aryl Ring of Acetamide | Halogen groups (e.g., Bromo) | Para-substitution was slightly more active than meta-substitution. | Introduce halogens at different positions to modulate electronic properties and binding interactions. | acs.org |

| Aryl Ring of Acetamide | Methoxy group | Para-methoxy substitution displayed superior activity compared to methyl derivatives. | Explore the impact of electron-donating groups on potency. | acs.org |

| Indole Core | N-methylation | Introduction of N-methyl group in some series led to varied anti-RSV activity. | Evaluate the effect of N-alkylation on the indole ring for target selectivity. | bohrium.com |

| Acetamide Linker | Thioether linkage (thio-acetamide) | Created dual inhibitors of RSV and IAV; potent SARS-CoV-2 RdRp inhibition. | Replace the acetamide with a thioacetamide (B46855) linker to explore antiviral potential. | nih.govnih.gov |

These findings underscore the principle that even subtle structural changes can lead to significant gains in potency and selectivity. Future work will involve creating focused libraries of this compound derivatives based on these principles for systematic screening.

Exploration of Undiscovered Biological Targets and Mechanisms

While the indole scaffold is associated with a wide range of biological activities, the specific targets and mechanisms of action for this compound remain largely uncharacterized. A key future direction is to move beyond known targets and explore novel biological pathways through which this compound and its derivatives may exert therapeutic effects.

The broader family of indole derivatives has been shown to interact with numerous biological targets, suggesting potential areas of investigation. nih.govmdpi.com

Tubulin Polymerization: Many indole-based compounds, including vinca (B1221190) alkaloids and novel synthetic derivatives, function as anticancer agents by inhibiting tubulin polymerization. nih.govnih.gov Mechanistic studies on related acetamide derivatives have confirmed their ability to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, similar to colchicine (B1669291). rsc.orgnih.gov It is plausible that this compound could share this mechanism, a hypothesis that warrants investigation.

Enzyme Inhibition: Indole derivatives have been identified as inhibitors of various critical enzymes. For example, some analogs act as dual inhibitors of EGFR and CDK-2, key protein kinases in cancer progression. nih.gov Others have been investigated as inhibitors of methyltransferases, DNA topoisomerases, and histone deacetylases. researchgate.netnih.gov A recent high-throughput screen identified N-(1,3,4-thiadiazol-2-yl)amide derivatives as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a promising cancer target. acs.org

Viral Proteins: The acetamide scaffold linked to an indole core has shown promise in antiviral research. Specifically, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives were identified as potent dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Further research revealed that these compounds could inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov

Bacterial Targets: In the context of antimicrobial resistance, indole derivatives are being explored for their ability to inhibit bacterial efflux pumps, which are a major mechanism of resistance in Gram-negative pathogens. mdpi.com

The exploration for new targets will involve a combination of computational and experimental approaches. Molecular docking studies can predict the binding affinity of this compound against a panel of known protein structures. Experimentally, techniques like affinity chromatography and proteomics can identify binding partners from cell lysates, revealing previously unknown interactions.

| Potential Target Class | Specific Example(s) | Rationale for Investigation | Reference |

| Cytoskeletal Proteins | Tubulin | Many indole derivatives are known tubulin polymerization inhibitors with anticancer activity. | rsc.orgnih.govnih.gov |

| Protein Kinases | EGFR, CDK-2 | Indole-based compounds have successfully targeted these kinases in cancer research. | nih.gov |

| Metabolic Enzymes | 6-Phosphogluconate Dehydrogenase (6PGD), IDO1, TDO | The indole structure is a viable scaffold for designing enzyme inhibitors. | acs.orgnih.gov |

| Viral Enzymes | RNA-dependent RNA polymerase (RdRp) | Related indole thio-acetamides have shown potent inhibition of viral RdRp. | nih.gov |

| Bacterial Efflux Pumps | RND Transporters | Indole derivatives are being studied as potential efflux pump inhibitors (EPIs) to combat antibiotic resistance. | mdpi.com |

Uncovering novel mechanisms will not only open new therapeutic avenues for this compound class but also provide a deeper understanding of its biological activity, guiding future optimization efforts.

Integration with Advanced Drug Discovery Technologies and High-Throughput Screening

To accelerate the discovery and optimization of this compound derivatives, future research must integrate advanced drug discovery technologies. High-throughput screening (HTS) is a cornerstone of this approach, allowing for the rapid evaluation of large chemical libraries against specific biological targets.

The synthesis of compound libraries can be revolutionized by miniaturization and automation. Technologies like acoustic dispensing ejection (ADE) enable the synthesis of thousands of indole derivatives on a nano-scale, creating vast libraries "on-the-fly" for screening projects. rug.nl This approach overcomes the limitations of traditional synthesis, providing a cost-effective and rapid way to explore chemical diversity around the this compound scaffold. rug.nl

Developing HTS-compatible assays is critical for this strategy. Recent advancements have led to robust fluorescence-based assays suitable for screening large compound libraries.

Enzyme Activity Assays: For targets like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), HTS assays have been developed that use a chemical probe to react with the enzymatic product, generating a fluorescent signal. nih.gov Similarly, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay has been created to measure the activity of As(III) S-adenosylmethionine methyltransferase (AS3MT) by detecting the formation of its product, S-adenosylhomocysteine (SAH). nih.gov These assays are performed in 384- or 1536-well plates, making them ideal for large-scale screening campaigns. nih.gov

Cell-Based Assays: For antiviral research, cell-based reporter assays, such as the CoV-RdRp-Gluc reporter system, allow for the screening of compounds against viral targets within a cellular context, providing more biologically relevant data. nih.gov

| Technology | Application in Drug Discovery | Advantage for this compound Research | Reference |

| Acoustic Dispensing Ejection (ADE) | Automated, nano-scale synthesis of large compound libraries. | Rapidly generates thousands of derivatives for HTS, accelerating SAR studies. | rug.nl |

| Fluorescence-Based Enzyme Assays | High-throughput screening of enzyme inhibitors (e.g., for IDO1, TDO). | Enables efficient screening of derivative libraries to find potent and selective enzyme inhibitors. | nih.gov |

| Time-Resolved FRET (TR-FRET) Assays | HTS-compatible method to quantify enzymatic product formation (e.g., SAH). | Provides a sensitive and rapid method for kinetic analysis and inhibitor screening. | nih.gov |

| Cell-Based Reporter Assays | Screening for activity against targets in a cellular environment (e.g., viral RdRp). | Identifies compounds that are not only potent but also have good cell permeability and low cytotoxicity. | nih.gov |

By combining automated synthesis with HTS, researchers can systematically explore the structure-activity landscape of this compound derivatives, rapidly identifying lead compounds with desired biological activity for further preclinical development.

Addressing Preclinical Metabolic Stability in Lead Optimization

A critical hurdle in drug development is ensuring that a lead compound has a favorable pharmacokinetic profile, a key component of which is metabolic stability. bohrium.com Compounds that are too rapidly metabolized have a short half-life in the body, which can limit their therapeutic efficacy. researchgate.net Therefore, a proactive approach to designing derivatives of this compound with enhanced metabolic stability is essential.

The first step in this process is to identify metabolic "soft spots"—the sites on the molecule most susceptible to metabolism by enzymes like cytochrome P450 (P450). nih.gov In silico tools such as MetaSite can predict these sites, guiding the rational design of more stable analogs. nih.gov For indole-containing compounds, common metabolic pathways include oxidation on the indole ring and demethylation of substituents.

Once labile positions are identified, several medicinal chemistry strategies can be employed to improve stability:

Metabolic Blocking: Introducing groups that sterically hinder or electronically deactivate a metabolic soft spot. A common and effective strategy is the replacement of a hydrogen atom with fluorine or deuterium (B1214612) at a site of oxidation, as the stronger carbon-fluorine or carbon-deuterium bond is more difficult for enzymes to break. researchgate.net

Removal or Replacement of Labile Groups: If a functional group, such as an ether, is found to be metabolically unstable, it can be replaced with a more robust linker, like a carbon-carbon bond. nih.gov

Structural Modification: Techniques such as cyclization or altering ring size can change the molecule's conformation, making it a poorer substrate for metabolic enzymes. researchgate.net

Studies on related compounds have demonstrated the success of these approaches. In one case, a metabolically unstable indomethacin (B1671933) amide derivative was successfully stabilized by modifying its amide substituent, a change that was accurately predicted by in silico tools. nih.gov In another study, the metabolic stability of indole derivatives was improved by converting them to bisbenzoyl indoles, which showed greater resistance to degradation by human liver microsomes. nih.gov

| Strategy | Description | Example from Analogous Compounds | Reference |

| In Silico Prediction | Using software (e.g., MetaSite) to predict sites of metabolism. | Accurately predicted P450-mediated metabolism on the phenethyl group of an indomethacin amide derivative. | nih.gov |

| Metabolic Blocking | Introducing fluorine, deuterium, or bulky groups to prevent oxidation. | A general strategy to enhance stability by increasing the energy required for bond cleavage. | researchgate.net |

| Replacing Labile Linkers | Substituting metabolically weak bonds (e.g., ethers) with stable ones (e.g., C-C bonds). | Replacing a benzyl (B1604629) ether bond with a carbon linker improved metabolic stability in melatonin (B1676174) agonists. | nih.gov |

| Structural Modification | Altering the overall structure through cyclization or changing ring size. | General medicinal chemistry principle to improve drug-like properties. | researchgate.net |

Early assessment of metabolic stability using in vitro assays, such as incubation with liver microsomes, is a crucial step in the lead optimization cascade. bohrium.comresearchgate.net By integrating these stability-enhancing strategies early in the design process, the development of this compound derivatives with promising in vivo pharmacokinetic profiles can be significantly streamlined.

Q & A

Basic Research Question

Methodological Answer:

The synthesis of N-(2-methyl-1H-indol-3-yl)acetamide typically involves acylation of indole derivatives with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). For example, acylation of 2-methylindole under reflux conditions with acetic anhydride yields the acetamide derivative . Reaction optimization includes:

- Temperature control : Reflux (~100–120°C) ensures complete reaction.

- Catalyst use : Bases like pyridine neutralize HCl byproducts, improving reaction efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reactivity.

Basic Research Question

Methodological Answer:

Characterization relies on multimodal analytical techniques :

- ¹H/¹³C NMR : Confirms substituent positions and acetamide linkage. For example, the methyl group at C2 of indole appears as a singlet (~δ 2.4 ppm), while the acetamide carbonyl resonates at ~δ 168 ppm in ¹³C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 202.1212 for C₁₁H₁₂N₂O₂⁺) .

- FTIR : Identifies N–H stretching (~3300 cm⁻¹) and carbonyl (C=O) bands (~1650 cm⁻¹) .

Advanced Research Question

Methodological Answer:

MetaSite identifies metabolic vulnerabilities by simulating cytochrome P450 (CYP) interactions. For example:

- Step 1 : Input the compound’s 3D structure into MetaSite to predict CYP3A4/2D6 binding.

- Step 2 : Identify high-risk sites (e.g., methoxy or methyl groups prone to oxidation).

- Step 3 : Design analogs with electron-deficient substituents (e.g., fluorophenyl) to reduce metabolism.

Case Study : In indomethacin-derived acetamides, MetaSite predicted phenethyl group oxidation as the primary metabolic pathway. Substituting with fluorophenyl groups shifted metabolism to O-demethylation, improving microsomal stability (t₁/₂ ↑ from 15 to 90 minutes) .

Advanced Research Question

Methodological Answer:

Substituents at C5/C6 of indole modulate bioactivity:

Q. Resolving Data Contradictions :

Basic Research Question

Methodological Answer:

Standard assays include:

- MTT assay : Measures cell viability (e.g., IC₅₀ = 10 µM against MCF-7 cells after 48 hours) .

- Apoptosis detection : Annexin V/PI staining quantifies early/late apoptotic cells.

- Cell cycle analysis : Flow cytometry identifies G1/S arrest (e.g., 45% G1 arrest at 20 µM) .

Advanced Consideration : Combine with 3D tumor spheroid models to mimic in vivo conditions and assess penetration efficacy .

How do conflicting data on antioxidant vs. pro-oxidant effects of indole acetamides arise, and how are they reconciled?

Advanced Research Question

Methodological Answer:

Discrepancies stem from:

- Assay conditions : DPPH (radical scavenging) vs. FRAP (reducing power) may yield opposing results due to pH or solvent effects.

- Redox cycling : Some derivatives generate ROS at high concentrations (>50 µM), masking antioxidant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.